molecular formula C7H11N3 B154458 Isaxonine CAS No. 4214-72-6

Isaxonine

Cat. No. B154458
CAS RN: 4214-72-6
M. Wt: 137.18 g/mol
InChI Key: FTCYIGBVOHNHCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Therapeutic Trial of Isaxonine in Duchenne Muscular Dystrophy

A study investigated the effects of isaxonine on boys with Duchenne muscular dystrophy over a two-year period. Despite the rigorous trial, isaxonine did not significantly alter the progression of the disease. The research highlighted the importance of muscle force measurements over functional assessments in clinical trials .

Metabolites and Immunoallergic Hepatitis

Isaxonine metabolism in rats was studied to understand its role in immunoallergic hepatitis in humans. The study found that isaxonine metabolites covalently bind to hepatocyte plasma membrane proteins, which could be potential targets for immune responses. This binding was influenced by cytochrome P-450 activity .

Muscle Reinnervation in Humans

A clinical study on patients with motor neuropathy, specifically leprous neuritis, showed that isaxonine treatment resulted in improved muscle reinnervation compared to a placebo group. The study used electromyography to assess motor function recovery .

In Vitro Metabolism and Hepatotoxicity

Isaxonine phosphate's metabolism was studied in vitro, revealing the formation of two metabolites, 5-hydroxyisaxonine and 2-aminopyrimidine, and their covalent binding to microsomal proteins. This metabolic process was found to be cytochrome P-450 dependent and could be related to the hepatotoxicity observed in some patients .

Membrane Fluidity and Pharmacological Properties

The impact of isaxonine on phospholipid bilayer order and fluidity was examined. Isaxonine was found to significantly perturb the bilayer, potentially explaining some of its pharmacological effects in vivo .

Peripheral Neuropathy and Nerve Regeneration

Isaxonine's effects on vincristine-induced peripheral neuropathy in humans and nerve regeneration in rats were studied. Although isaxonine did not affect nerve regeneration in rats, it showed some potential in reducing disability scores in patients with neuropathy. However, the drug's hepatotoxicity limited further research .

Peripheral Facial Paralysis

A double-blind study compared isaxonine with a placebo in patients with peripheral facial paralysis. The results indicated that isaxonine treatment led to a significantly better and faster recovery of facial nerve functions .

Diabetic Neuropathies

Isaxonine was evaluated in a double-blind study for its effects on diabetic neuropathies. The drug showed a favorable impact on sensory disorders and was correlated with improvements in electrophysiological measures .

Skeletal Muscle Reinnervation in Rats

An electrophysiological study on rats showed that isaxonine did not significantly increase the rate of axonal regeneration but did enhance axonal sprouting in skeletal muscle reinnervation .

Muscle Fiber Size and Neuromuscular Junction

The influence of isaxonine on the target phenomenon, muscle fiber size, and neuromuscular junction in tenotomized and denervated rat muscles was investigated. The study concluded that isaxonine had no direct effect on muscle fibers with an intact nerve supply or in the early stages after denervation .

Scientific Research Applications

Nerve Regeneration and Functional Recovery

Isaxonine has been studied for its ability to stimulate regeneration of peripheral nerves and functional recovery. Research has demonstrated its effectiveness in accelerating nerve regeneration and functional recovery in rats, as well as its potential therapeutic activity in human conditions like leprous neuropathy and vincristine neuropathy. The exact mechanism, whether direct neuronal action or indirect stimulation of a growth factor, remains to be fully understood (Hugelin, 1982).

Muscle Reinnervation

Isaxonine has been observed to influence muscle reinnervation in humans. A study tested its effect on muscle reinnervation in patients with motor neuropathy, finding greater reinnervation in a group receiving isaxonine compared to a placebo group. This study highlights the potential of isaxonine in enhancing neuromuscular recovery in clinical settings (Sébille & Hugelin, 1980).

Interaction with Phospholipid Bilayers

Isaxonine has been found to significantly impact the order and fluidity of phospholipid bilayers. At different concentrations, it can either enhance the organization of phospholipid multibilayers or disorganize their structures, potentially explaining some of its pharmacological properties in vivo (Berleur et al., 1984).

Influence on Muscle Fibers and Neuromuscular Junction

Studies have examined the influence of isaxonine on muscle fibers and neuromuscular junctions, particularly in conditions of disease or injury. For instance, in experiments involving tenotomy and denervation in rats, isaxonine was found to have no direct effect on diseased muscle with an intact nerve supply, nor in the early stages after complete denervation (Bleecker et al., 2004).

Potential in Treating Neurological Conditions

Isaxonine has shown promise in treating various neurological conditions. It has been evaluated for its effects on diabetic neuropathies, demonstrating a favorable impact on sensory disorders and correlated improvements in electrophysiological results (Augustin & Rathery, 1982). Similarly, its effects on peripheral facial paralysis indicated a significant improvement in recovery speed and quality for patients treated with isaxonine (Dehen, 1982).

properties

IUPAC Name

N-propan-2-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6(2)10-7-8-4-3-5-9-7/h3-6H,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCYIGBVOHNHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20194975
Record name Isaxonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isaxonine

CAS RN

4214-72-6
Record name N-(1-Methylethyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4214-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isaxonine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004214726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isaxonine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760406
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isaxonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISAXONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883G6DMT63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Into the same reactor as used in the previous step were poured 30 g (0.1 mol) of bis (isopropylguanidine) sulphate, 120 ml of water, 75 ml of pure hydrochloric acid solution (s.g. 1.18) and slowly (over 11/2 hours), at room temperature, 44 g (0.2 mol) of 1,1,3,3-tetraethoxy propane. The mixture was then heated to 50°-55° C. under stirring for two hours, then cooled and neutralized by an excess of pure sodium hydroxide solution. The mixture was extracted using 300 ml of diethyl ether. The extracts were washed with a saturated solution of sodium chloride, then dried and the diethyl ether was evacuated off. There was obtained 25 g (yield 91%) of a yellowish oil boiling at 91°-91.5° C. under 11 mm of Hg, the analysis of which showed good correspondence with the formula C7H11N3.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
91%

Synthesis routes and methods II

Procedure details

Ethanol (200 mL), acetone (21 mL, 1.5 eq.), and glacial acetic acid (3.0 mL, 0.28 eq.) were added to the aminopyrimidine solution in the hydrogenation flask. After evacuating and purging, the flask was pressurized with H2 (60 psi). The reductive amination was allowed to proceed overnight. TLC on silica using EtOAc as the eluant gave an Rf=0.41 (streaky) for the isopropylamino-pyrimidine and an Rf=0.11 for the starting aminopyrimidine carbamate. Both TLC and LC/MS confirmed complete reaction with virtually no bis-isopropylaminopyrimidine produced. If necessary, HPLC can be used as an alternative means to monitor progress of the reaction. The crude reaction solution was diluted with EtOAc (1 L) and filtered through a pad of basic alumina (400 mL). The alumina was rinsed with EtOAc (200 mL) and EtOH (200 mL) and the combined organic solutions were concentrated in vacuo. The flask was vented under N2. The viscous oil was redissolved in anhydrous toluene (700 mL) and concentrated. After venting the flask under nitrogen, the product was dried again by azeotropic removal of another 400 mL of toluene. A viscous reddish-brown oil was obtained.
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isaxonine
Reactant of Route 2
Reactant of Route 2
Isaxonine
Reactant of Route 3
Reactant of Route 3
Isaxonine
Reactant of Route 4
Reactant of Route 4
Isaxonine
Reactant of Route 5
Reactant of Route 5
Isaxonine
Reactant of Route 6
Reactant of Route 6
Isaxonine

Citations

For This Compound
340
Citations
P Lettéron, H Fouin-Fortunet, M Tinel, G Danan… - … of Pharmacology and …, 1984 - Citeseer
… In vivo, 2.5 hr after the administration of [2-14C] isaxonine(4 mmol. kg1 ip), a [14C] isaxonine … We conclude that isaxonine is activated by mouse and human cytochromes P-450 into a …
Number of citations: 19 citeseerx.ist.psu.edu
H Fouin-Fortunet, P Lettéron, M Tinel, C Degott… - … of Pharmacology and …, 1984 - Citeseer
… We conclude that the reactive metabolite of isaxonine may be conjugated with glutathione or may covalently bind to hepatic proteins. The metabolite, however, has limited hepatotoxic …
Number of citations: 16 citeseerx.ist.psu.edu
A Sebille, A Hugelin - British Journal of Clinical Pharmacology, 1980 - ncbi.nlm.nih.gov
… Figure 1 shows typical examples in four pairs where the patients treated with isaxonine showed … The values in Table 1 show that patients treated with isaxonine presented a significant …
Number of citations: 8 www.ncbi.nlm.nih.gov
J Loeper, V Descatoire, G Amouyal, P Lettéron… - …, 1989 - Wiley Online Library
… The reactive isaxonine metabolite became bound extensively to microsomal proteins, … isaxonine metabolites are present on plasma membrane proteins after administration of isaxonine …
Number of citations: 34 aasldpubs.onlinelibrary.wiley.com
JZ Heckmatt, SA Hyde, A Gabain… - Muscle & Nerve: Official …, 1988 - Wiley Online Library
… where isaxonine … isaxonine could inhibit the toxic effects of vincristine and colchicine, possibly by promoting the assembly of tubulin in rnicr~tubules.~~ The rationale for using isaxonine …
Number of citations: 32 onlinelibrary.wiley.com
PM Le Quesne, CJ Fowler, AE Harding - Journal of Neurology …, 1985 - jnnp.bmj.com
… by Hugelin and colleagues in isaxonine-treated rats following cold injury,2 we have been unable to demonstrate a beneficial effect of isaxonine on regeneration after crush as assessed …
Number of citations: 16 jnnp.bmj.com
M Pecot‐Dechavassine, JC Mira - Muscle & Nerve: Official …, 1985 - Wiley Online Library
Electrophysiologic detection of the first signs of gastrocnemius muscle reinnervation shows that after a single localized freezing of the rat sciatic nerve, isaxonine does not significantly …
Number of citations: 8 onlinelibrary.wiley.com
C Martinat, C Amar, PM Dansette, J Leclaire… - European Journal of …, 1992 - Elsevier
… of isaxonine phosphate by hepatic microsomes was investigated. This paper shows that the 5-hydroxylation of isaxonine … of isaxonine to microsomal proteins was also observed. …
Number of citations: 10 www.sciencedirect.com
A Hugelin, Y Legrain, M Bondoux-Jahan - Experientia, 1979 - Springer
After sciatic nerve lesion by freezing, the length of the most rapidly regenerating fibres was significantly increased by ip injection of isaxonine (N-isopropyl-amino-2-pyrimidine …
Number of citations: 20 link.springer.com
LR Pohl - Hepatology, 1989 - journals.lww.com
… with radioactively labeled isaxonine reactive metabolite(s) … of plasma membrane that isaxonine-carrier conjugates would … They have additionally suggested that the isaxonine adducts …
Number of citations: 11 journals.lww.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.